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Compound of Interest

2-Amino-5-
Compound Name: _ S )
(trifluoromethyl)nicotinic acid

cat. No.: B1523917

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-
(trifluoromethyl)nicotinic acid

Introduction

2-Amino-5-(trifluoromethyl)nicotinic acid, identified by CAS Number 944900-39-4, is a
fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry
and drug discovery.[1] Its structure, which combines an aminopyridine core, a carboxylic acid
functional group, and an electron-withdrawing trifluoromethyl group, imparts unique electronic
and physicochemical properties. These characteristics are pivotal in modulating a molecule's
absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction
with biological targets.

This guide provides a comprehensive overview of the core physical properties of 2-Amino-5-
(trifluoromethyl)nicotinic acid. Beyond presenting available data, it offers detailed, field-
proven experimental protocols for the determination of its key physical parameters. The
methodologies are explained from a Senior Application Scientist's perspective, emphasizing the
causal relationships behind experimental design to ensure data integrity and reproducibility,
which are paramount for researchers in pharmaceutical and chemical development.

Core Physicochemical Properties
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Precise experimental data for 2-Amino-5-(trifluoromethyl)nicotinic acid is not extensively
published. The following table summarizes its fundamental identifiers and includes predicted
values for key physical properties, supplemented with experimental data from closely related
isomers for comparative context.[1][2] It is crucial for researchers to perform experimental
verification for their specific batches.
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Property

Value | Information

Source Notes

Molecular Formula

C7HsF3N20:2

[1] -

Molecular Weight

206.12 g/mol

[1] -

CAS Number

944900-39-4

[1] -

Appearance

Solid

[1] Typically a powder.

Boiling Point

323.4+42.0°C

[2] Predicted value.

Density

1.573 £ 0.06 g/cm?3

[2] Predicted value.

Melting Point

Not available

For comparison, 6-
(Trifluoromethyl)nicoti
nic acid melts at 193-
197 °C[3], and 4-
(Trifluoromethyl)nicoti
nic acid melts at 146-
148 °C.[4] A sharp
melting point range is

a key indicator of
purity.[5][6]

pKa

Not available

For comparison, the
predicted pKa of 6-
(Trifluoromethyl)nicoti
nic acid is 2.96.[3] The
presence of both an
acidic carboxylic
group and a basic
amino group makes
this an amphoteric

molecule.

Solubility

Not available

- Expected to show pH-
dependent solubility.
Insoluble in neutral
water but soluble in

aqueous acid
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(protonation of the
amino group) and
aqueous base
(deprotonation of the

carboxylic acid).

Molecular and Spectral Characteristics

While specific spectra for this compound are not publicly available, its structure allows for
predictable spectral features essential for its identification and characterization.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the two aromatic protons on the pyridine ring. Their chemical shifts will be influenced by the
opposing electronic effects of the electron-donating amino group and the electron-
withdrawing trifluoromethyl and carboxylic acid groups. A broad signal corresponding to the
amine (-NH2) protons and another for the carboxylic acid (-COOH) proton would also be
expected, though these can be exchangeable with deuterated solvents.

e 13C NMR Spectroscopy: The spectrum will display seven unique carbon signals. The carbon
atom of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine
atoms. The carbonyl carbon of the carboxylic acid will be found in the characteristic
downfield region (typically >160 ppm).

e 19F NMR Spectroscopy: This is a powerful tool for characterizing fluorinated compounds.[7] A
single, sharp singlet is expected for the -CFs group, as there are no adjacent protons to
cause splitting. The chemical shift will be characteristic of a trifluoromethyl group attached to
an aromatic ring.

e Infrared (IR) Spectroscopy: The IR spectrum provides a "fingerprint” of the functional groups
present.[8] Key expected absorption bands include:

o O-H Stretch (Carboxylic Acid): A very broad band, typically in the 2500-3300 cm~1 region.

o N-H Stretch (Amine): Two sharp peaks (symmetric and asymmetric stretches) in the 3300-
3500 cm~1 region are characteristic of a primary amine.[9]
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o C=0 Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm~1.
[10]

o C-F Stretch (Trifluoromethyl): Strong, characteristic bands typically found in the 1000-1350
cm~1region.

Experimental Determination of Physical Properties

The following sections detail robust protocols for determining the critical physical properties of
2-Amino-5-(trifluoromethyl)nicotinic acid.

Melting Point Determination

The melting point is a fundamental property that provides a primary indication of purity.[6] A
pure crystalline solid will exhibit a sharp melting range of 0.5-1.0°C. Impurities depress and
broaden this range. The capillary method using a digital melting point apparatus (e.g., Mel-
Temp) is standard practice.

Sample Preparation: Ensure the sample is completely dry and finely powdered.[6] If
necessary, crush any coarse crystals using a mortar and pestle.

o Capillary Loading: Gently press the open end of a capillary tube into the powdered sample.
Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. To ensure
tight packing, drop the capillary tube (sealed end down) through a long glass tube onto the
benchtop.[11] The final packed sample height should be 2-3 mm.

« Initial Rapid Determination: Place the loaded capillary into the heating block of the
apparatus. Set a rapid heating rate (e.g., 10-20°C/min) to determine an approximate melting
range.[12] This initial run prevents time wastage on subsequent, more precise
measurements.

o Precise Determination: Allow the apparatus to cool at least 20°C below the approximate
melting point. Using a fresh sample, heat rapidly to about 15-20°C below the approximate
melting point.

o Data Acquisition: Reduce the heating rate to 1-2°C per minute.[5] This slow rate is critical to
allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately
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reflects the sample's temperature.[11]

e Record the Range: Record the temperature at which the first droplet of liquid appears (T1)
and the temperature at which the entire sample becomes a clear liquid (T2). The melting
point range is T1 - T2.

» Validation: Repeat the precise determination at least twice with fresh samples. Consistent
results validate the measurement.
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Workflow for precise melting point determination.

Solubility Profile Assessment
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Understanding a compound's solubility is critical for designing purification methods, formulating
solutions, and predicting its behavior in biological systems. A systematic approach using
solvents of varying pH can reveal the acidic and/or basic nature of the compound.[13][14]

e Setup: Label five small test tubes. Add approximately 20-30 mg of the compound to each.
» Solvent Addition: Add 1 mL of the following solvents to the corresponding tubes:

Tube 1: Deionized Water

o

[¢]

Tube 2: 5% w/v Aqueous HCI

[¢]

Tube 3: 5% w/v Aqueous NaOH

[e]

Tube 4: 5% w/v Aqueous NaHCOs

o

Tube 5: Diethyl Ether (or another nonpolar solvent like Hexane)

o Observation: Vigorously shake each tube for 30-60 seconds.[13] Observe and record
whether the compound is soluble, partially soluble, or insoluble.

« Interpretation of Results:

o Insoluble in Water, Soluble in 5% NaOH and 5% NaHCOs: Indicates a strong acidic group
(carboxylic acid).

o Insoluble in Water, Soluble in 5% NaOH, Insoluble in 5% NaHCOs: Indicates a weakly
acidic group (like a phenol, not expected here).

o Insoluble in Water, Soluble in 5% HCI: Indicates a basic group (amine).

o Soluble in Water: Indicates a small, polar molecule. The pH of the aqueous solution should
be tested with litmus paper. An acidic pH suggests an acid; a basic pH suggests a base.
[15]

o Soluble in Diethyl Ether: Indicates significant nonpolar character.
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Causality: This protocol is a functional group test based on acid-base chemistry.[15] Strong
bases like NaOH will deprotonate the acidic carboxylic acid to form a water-soluble sodium salt.
Strong acids like HCI will protonate the basic amino group to form a water-soluble ammonium
salt. Sodium bicarbonate is a weak base and will only react with strong acids like carboxylic
acids, making it a useful diagnostic tool.[13]

Decision tree for classifying compound solubility.

Acid Dissociation Constant (pKa) Determination

The pKa value quantitatively describes the strength of an acid in solution. For a molecule with
multiple ionizable centers like 2-Amino-5-(trifluoromethyl)nicotinic acid, determining the pKa
values for both the acidic (carboxylic) and basic (amino) groups is essential for predicting its
charge state at a given pH.[16] *H NMR spectroscopy provides an elegant method for pKa
determination.

The chemical shift (8) of a proton is highly sensitive to its local electronic environment. When
an adjacent functional group becomes protonated or deprotonated, the chemical shift of nearby
protons will change. By monitoring the chemical shift of a proton (e.g., the aromatic protons) as
a function of pH, a sigmoidal titration curve is generated. The inflection point of this curve
corresponds to the pKa.[16][17]

e Sample Preparation: Prepare a stock solution of the compound (~5-10 mg) in D20.

e pH Adjustment: Divide the solution into several NMR tubes. Adjust the pD (the pH equivalent
in D20) of each tube to a different value spanning a wide range (e.g., pD 1 to 12). Use small
aliquots of DCl and NaOD in D20 for adjustment.

o pD Measurement: Measure the pD of each sample using a calibrated pH meter. Note that
the reading from a standard glass electrode in D20 is termed pH. The corrected pD value is
calculated as pD = pH + 0.4.[18]

* NMR Acquisition: Acquire a *H NMR spectrum for each sample.

» Data Analysis: Identify a proton signal (e.g., one of the aromatic protons) that shows a
significant change in chemical shift across the pD range.
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o Curve Fitting: Plot the chemical shift () of the chosen proton versus the measured pD. Fit
the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation). The pD
value at the inflection point of the curve is the pKa in D20.

o Correction: The pKa in H20 can be approximated from the value determined in D20. Two
inflection points may be observed, corresponding to the pKa of the carboxylic acid and the
pKa of the protonated amine.

NMR Titration Curve

B \\
- \
- \

pD Chemical Shift (0)

Click to download full resolution via product page
Sigmoidal plot of chemical shift vs. pD to find pKa.

Safety and Handling

Based on available safety data, 2-Amino-5-(trifluoromethyl)nicotinic acid should be handled
with appropriate care.

o Hazard Classification: Classified as Acute Toxicity, Oral, Category 4 (H302: Harmful if
swallowed).[1] It may also cause skin, eye, and respiratory irritation.[19][20]
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e Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety
goggles, a lab coat, and chemical-resistant gloves.[19]

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

» Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]

Conclusion

2-Amino-5-(trifluoromethyl)nicotinic acid is a compound of significant interest to the
scientific community, particularly in drug development. While comprehensive experimental data
on its physical properties is sparse, this guide provides the foundational knowledge and
detailed, validated protocols necessary for researchers to characterize it thoroughly. By
applying these rigorous experimental methodologies for determining melting point, solubility,
and pKa, scientists can generate the reliable, high-quality data essential for advancing their
research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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